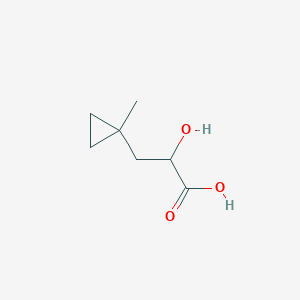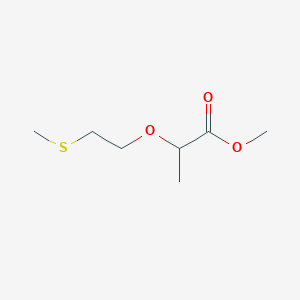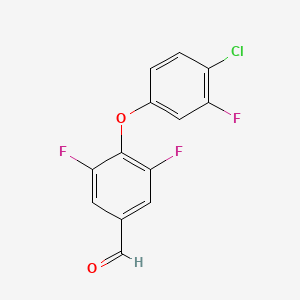
2-(4-Nitrobenzyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrobenzyl)malonate: is an organic compound with the molecular formula C10H9NO6. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a p-nitrobenzyl group. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzyl)malonate can be synthesized through the reaction of p-nitrobenzyl alcohol with malonic acid. The reaction typically involves the use of a fatty acid as a catalyst, along with an inducer and a water removal agent to increase the yield and reduce the reaction time. The yield of the product can reach up to 90% .
Industrial Production Methods: In industrial settings, the preparation of mono-p-nitrobenzylmalonate often involves the hydrolysis of p-nitrobenzyl alcohol malonic diester using a lipid-degradative enzyme. This method is preferred for its efficiency and higher yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrobenzyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and other bases are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of mono-p-nitrobenzylmalonate, such as amino derivatives and substituted benzylmalonates .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Nitrobenzyl)malonate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism by which mono-p-nitrobenzylmalonate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The pathways involved include enzyme-catalyzed reactions and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
- p-Nitrobenzylmalonic acid
- p-Nitrobenzyl alcohol
- p-Nitrobenzyl chloride
Uniqueness: 2-(4-Nitrobenzyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitro group provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C10H7NO6-2 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/p-2 |
InChI-Schlüssel |
LDIKKFOPLVSXKD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(1-hydroxybutyl)phenyl]acetamide](/img/structure/B8424810.png)

![3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B8424820.png)


![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1,3-thiazole](/img/structure/B8424838.png)



